

JNJ-28312141 in H460 Lung Cancer Xenograft Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | JNJ-28312141 | |
| Cat. No.: | B1684603 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent, orally active small molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) and FMS-like tyrosine kinase 3 (FLT3).[1][2] This document provides detailed application notes and protocols for the use of JNJ-28312141 in a preclinical H460 non-small cell lung cancer (NSCLC) xenograft model. The H460 cell line, derived from a human large cell lung carcinoma, is a widely utilized model in cancer research due to its aggressive growth and tumorigenicity in immunocompromised mice.[3][4] Although H460 lung adenocarcinoma cells do not express CSF-1R themselves, this model is valuable for studying the effects of CSF-1R inhibition on the tumor microenvironment, particularly on tumor-associated macrophages (TAMs) which are crucial for tumor growth, angiogenesis, and metastasis.[1][2]

Mechanism of Action

JNJ-28312141 primarily exerts its anti-tumor effects in the H460 model by targeting CSF-1R expressed on macrophages.[1][2][5] CSF-1, often secreted by tumor cells, is a key growth factor for macrophages and a mediator of osteoclast differentiation.[1][2] By inhibiting CSF-1R, **JNJ-28312141** disrupts the signaling pathway that supports the survival and pro-tumoral functions of TAMs. This leads to a significant reduction in the number of TAMs within the tumor, which in turn inhibits tumor angiogenesis and suppresses overall tumor growth.[1][2][5][6] **JNJ-**



28312141 also exhibits inhibitory activity against FLT3, which is relevant in other cancer types like acute myeloid leukemia.[1][2]

Data Presentation In Vivo Efficacy of JNJ-28312141 in H460 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Suppressio n | Reduction in F4/80+ TAMs | Reduction in Microvascul ature |
|--------------------|-----------------|---|--|---|---|
| Vehicle Control | - | p.o., twice daily (weekdays), once daily (weekends) | - | - | - |
| JNJ- 28312141 | 25 | p.o., twice daily (weekdays), once daily (weekends) | Dose- dependent | Correlated with tumor suppression | Correlated with tumor suppression |
| JNJ- 28312141 | 50 | p.o., twice daily (weekdays), once daily (weekends) | Dose- dependent | Correlated with tumor suppression | Correlated with tumor suppression |
| JNJ- 28312141 | 100 | p.o., twice daily (weekdays), once daily (weekends) | Significant (P < 0.01 vs. vehicle) | Marked reduction | Significant reduction |

Note: F4/80 is a marker for mature macrophages.[1][5]



Kinase Inhibitory Profile of JNJ-28312141

| Kinase | IC50 (µmol/L) |
|--------|---------------|
| CSF-1R | 0.00069 |
| KIT | 0.005 |
| AXL | 0.012 |
| TRKA | 0.015 |
| FLT3 | 0.030 |
| LCK | 0.088 |

This table highlights the potent and relatively narrow kinase selectivity profile of **JNJ-28312141**, with primary activity against CSF-1R.[1]

Experimental Protocols H460 Cell Culture

- Cell Line: NCI-H460 (human non-small cell lung cancer).
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures.

H460 Xenograft Model Establishment

- Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks of age.
- Cell Preparation: Harvest H460 cells from sub-confluent cultures using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.



- Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- Tumor Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Study Initiation: Begin treatment when tumors reach a mean volume of approximately 100-150 mm³. Randomize mice into treatment and control groups.

JNJ-28312141 Administration

- Formulation: Prepare **JNJ-28312141** in a vehicle solution (e.g., 20% HPβCD).
- · Dosing and Administration:
 - Administer JNJ-28312141 orally (p.o.) via gavage.
 - The dosing regimen used in key studies is twice daily on weekdays and once daily on weekends for 25 consecutive days.[5][6]
 - Dose levels to investigate can include 25, 50, and 100 mg/kg.[5][6]
 - The control group should receive the vehicle solution following the same dosing schedule.
- Monitoring: Monitor animal body weight and general health status daily.

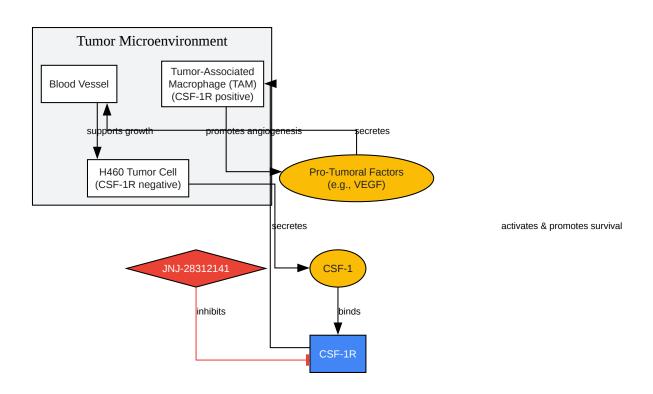
Assessment of Efficacy

- Tumor Growth Inhibition: Continue caliper measurements throughout the study to assess the effect of JNJ-28312141 on tumor growth.
- Biomarker Analysis: At the end of the study, collect blood samples via cardiac puncture for the analysis of plasma CSF-1 levels, a potential biomarker of CSF-1R inhibition.[1][2]
- Immunohistochemistry (IHC):
 - Excise tumors at the end of the study and fix them in 10% neutral buffered formalin.
 - Embed the fixed tumors in paraffin and section for IHC analysis.



 Stain sections with antibodies against F4/80 to quantify TAMs and CD31 to assess microvessel density.[6]

Visualizations Signaling Pathway of JNJ-28312141 in the H460 Tumor Microenvironment

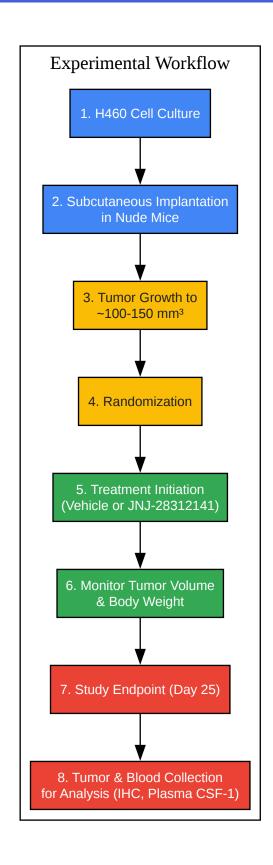


Click to download full resolution via product page

Caption: JNJ-28312141 inhibits CSF-1R on TAMs, blocking their pro-tumoral functions.

Experimental Workflow for H460 Xenograft Study





Click to download full resolution via product page

Caption: Workflow of the in vivo H460 xenograft study with JNJ-28312141.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H460 Xenograft Model Altogen Labs [altogenlabs.com]
- 4. H460 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JNJ-28312141 in H460 Lung Cancer Xenograft Model: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684603#jnj-28312141-in-h460-lung-cancer-xenograft-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com